3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide
Description
3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group attached to the nitrogen atom, and two fluorine atoms at the fourth and fifth positions on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-8-3-7(4-9(13)10(8)14)11(16)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFKUBKUAYRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C(=C2)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide typically involves the following steps:
Bromination: The starting material, 4,5-difluorobenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.
Amidation: The brominated intermediate is then reacted with cyclopropylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation Reactions: Oxidation of the cyclopropylmethyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Formation of substituted benzamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized derivatives of the cyclopropylmethyl group.
Scientific Research Applications
Chemistry: 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopropylmethyl group, contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity by forming stable complexes with the target proteins. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide
Comparison: Compared to similar compounds, 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens enhances its reactivity and binding properties. Additionally, the cyclopropylmethyl group provides steric hindrance, influencing its interaction with molecular targets and potentially improving its selectivity and efficacy in biological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
